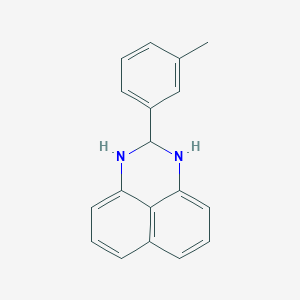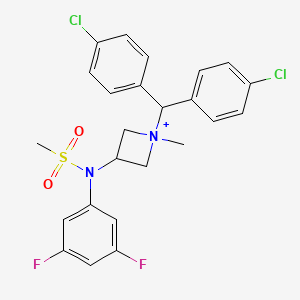
Aminoazetidine derivative 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoazetidine derivative 9 is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. These compounds are known for their significant biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aminoazetidine derivative 9 typically begins with the Boc-protected 3-azetidinal. The synthetic route involves the following steps :
Starting Material: Boc-protected 3-azetidinal.
Reaction Conditions: The compound undergoes a series of parallel syntheses, including bioisosteric modification of 3-α-oxyazetidine.
Final Product: The resultant this compound is obtained through these synthetic modifications.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Aminoazetidine derivative 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Aminoazetidine derivative 9 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as a triple reuptake inhibitor, which can modulate neurotransmitter levels in the brain.
Medicine: this compound is explored for its potential therapeutic applications in treating depression and other neurological disorders.
Mechanism of Action
The mechanism of action of aminoazetidine derivative 9 involves its interaction with neurotransmitter transporters. The compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their levels in the synaptic cleft. This action is mediated through binding to the respective transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron . The molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are crucial in regulating mood and behavior .
Comparison with Similar Compounds
3-Aminoazetidine: Another member of the azetidine family with similar biological activities.
3-α-Oxyazetidine: A compound used as a precursor in the synthesis of aminoazetidine derivatives.
Azetidine-2-carboxylic acid: A related compound with distinct chemical properties and applications.
Uniqueness: Aminoazetidine derivative 9 is unique due to its specific bioisosteric modifications, which enhance its inhibitory activity against serotonin, norepinephrine, and dopamine transporters. This makes it a promising candidate for the development of broad-spectrum antidepressants .
Properties
Molecular Formula |
C24H23Cl2F2N2O2S+ |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[1-[bis(4-chlorophenyl)methyl]-1-methylazetidin-1-ium-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C24H23Cl2F2N2O2S/c1-30(24(16-3-7-18(25)8-4-16)17-5-9-19(26)10-6-17)14-23(15-30)29(33(2,31)32)22-12-20(27)11-21(28)13-22/h3-13,23-24H,14-15H2,1-2H3/q+1 |
InChI Key |
DQQUOWSXOJKTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC(C1)N(C2=CC(=CC(=C2)F)F)S(=O)(=O)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]iminopropan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxyhexan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-5-hydroxypentanoic acid](/img/structure/B10832761.png)
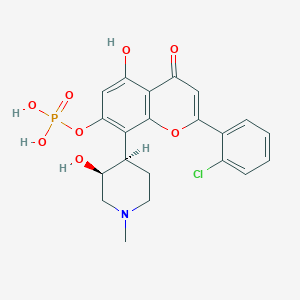
![N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10832779.png)
![2-PropenaMide, N-[cis-4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]cyclohexyl]-](/img/structure/B10832786.png)
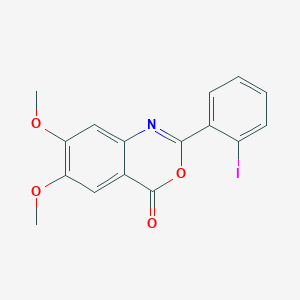
![N-[(4-carbamimidoylphenyl)methyl]-3-[2-(dimethylsulfamoyl)phenyl]benzamide](/img/structure/B10832793.png)
![3-(6-Allyloxy-2-naphthyl)-1-(4-piperidylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10832794.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B10832802.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide](/img/structure/B10832820.png)
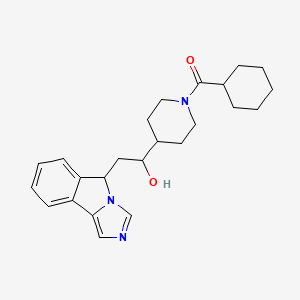
![3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B10832832.png)
![N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide](/img/structure/B10832840.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide](/img/structure/B10832845.png)
